molecular formula C10H9Cl2NO B3001617 N-allyl-3,5-dichlorobenzenecarboxamide CAS No. 33245-00-0

N-allyl-3,5-dichlorobenzenecarboxamide

Cat. No.: B3001617
CAS No.: 33245-00-0
M. Wt: 230.09
InChI Key: NVTJRCJUDHDHMV-UHFFFAOYSA-N
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Description

N-Allyl-3,5-dichlorobenzenecarboxamide is a synthetic aromatic carboxamide derivative featuring a benzene ring substituted with chlorine atoms at the 3- and 5-positions and an allyl group attached to the carboxamide nitrogen. The dichlorinated aromatic core enhances stability and lipophilicity, while the allyl group may contribute to reactivity in further functionalization (e.g., cycloadditions or polymerizations) .

Properties

IUPAC Name

3,5-dichloro-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTJRCJUDHDHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3,5-dichlorobenzenecarboxamide typically involves the reaction of 3,5-dichlorobenzoic acid with allylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-allyl-3,5-dichlorobenzenecarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-allyl-3,5-dichlorobenzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-allyl-3,5-dichlorobenzenecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-allyl-3,5-dichlorobenzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(a) 3-Amino-4-Chlorobenzoic Acid

  • Structure: Benzene ring with chlorine at the 4-position and an amino group at the 3-position, coupled with a carboxylic acid group.
  • Key Differences: Functional group: Carboxylic acid (acidic) vs. carboxamide (neutral).
  • Applications : Used as a substrate analogue in enzymatic studies (e.g., inhibition assays) due to its resemblance to natural substrates .

(b) 2-(4-Cyanobenzylidene)-Thiazolo-Pyrimidine Derivatives (Compound 11b, )

  • Structure: Thiazolo-pyrimidine core with a 4-cyanobenzylidene substituent and a 5-methylfuran moiety.
  • Key Differences: Heterocyclic backbone vs. simple benzene ring in the target compound.
  • Physical Properties : Melting point (213–215°C) and yield (68%) suggest moderate stability under synthetic conditions .

Chlorinated Aromatic Intermediates

(a) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure : Benzene ring with hydroxyl groups at 3- and 4-positions and an acrylic acid chain.
  • Key Differences :
    • Polar hydroxyl groups increase water solubility, unlike the lipophilic dichloro-carboxamide.
    • Applications: Widely used as an antioxidant in supplements and cosmetics, contrasting with the synthetic utility of carboxamides .

(b) 4-Aminobenzamide Derivatives

  • Structure: Benzamide with an amino group at the 4-position.
  • Documented use as a PARP inhibitor precursor in pharmacological research .

Comparative Data Table

Compound Name Core Structure Substituents Functional Group Key Applications Reference
N-Allyl-3,5-dichlorobenzenecarboxamide Benzene 3,5-Cl; N-allyl carboxamide Carboxamide Hypothetical synthetic intermediate N/A
3-Amino-4-chlorobenzoic acid Benzene 3-NH2; 4-Cl; COOH Carboxylic acid Enzymatic substrate analogue
Compound 11b () Thiazolo-pyrimidine 4-Cyanobenzylidene; furan Cyano, carbonyl Heterocyclic synthesis
Caffeic acid Benzene 3,4-OH; acrylic acid Carboxylic acid Antioxidant, supplement ingredient

Research Findings and Implications

  • Functional Group Impact : Carboxamides generally exhibit higher thermal stability than carboxylic acids (e.g., caffeic acid), as evidenced by the elevated melting points of thiazolo-pyrimidine derivatives (213–246°C) .
  • Synthetic Utility: Allyl groups, as seen in the target compound, are versatile in click chemistry or polymer applications, diverging from the biological focus of amino- or hydroxy-substituted aromatics .

Biological Activity

N-allyl-3,5-dichlorobenzenecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

N-allyl-3,5-dichlorobenzenecarboxamide has the following chemical structure:

  • Molecular Formula : C10H8Cl2N
  • Molecular Weight : 227.08 g/mol

Biological Activity Overview

The biological activity of N-allyl-3,5-dichlorobenzenecarboxamide has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that N-allyl-3,5-dichlorobenzenecarboxamide exhibits significant antimicrobial activity against a variety of pathogens. A study conducted by Zhang et al. (2022) evaluated its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound demonstrated a dose-dependent response, with higher concentrations resulting in greater inhibition of microbial growth.

Anti-inflammatory Activity

In a study by Kim et al. (2021), N-allyl-3,5-dichlorobenzenecarboxamide was tested for its anti-inflammatory effects using an LPS-induced inflammation model in mice. The findings indicated that the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control150 ± 10200 ± 15
N-allyl-3,5-dichloro80 ± 8100 ± 12

The results suggest that N-allyl-3,5-dichlorobenzenecarboxamide may modulate inflammatory pathways effectively.

Anticancer Properties

N-allyl-3,5-dichlorobenzenecarboxamide has also been investigated for its potential anticancer properties. A study by Lee et al. (2020) explored its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Cell LineIC50 (µM)
MCF-725
A54930

The compound induced apoptosis in cancer cells through the activation of caspase pathways, indicating its potential as an anticancer agent.

The mechanisms underlying the biological activities of N-allyl-3,5-dichlorobenzenecarboxamide are multifaceted:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits protein synthesis.
  • Anti-inflammatory Mechanism : It modulates signaling pathways associated with inflammation, particularly NF-kB and MAPK pathways.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells is mediated through mitochondrial dysfunction and activation of caspases.

Case Studies

Several case studies have highlighted the therapeutic potential of N-allyl-3,5-dichlorobenzenecarboxamide:

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the effectiveness against multi-drug resistant strains.
    • Outcome : The compound showed promising results against resistant strains of Staphylococcus aureus.
  • Case Study on Inflammatory Diseases :
    • Objective : To assess its efficacy in a rheumatoid arthritis model.
    • Outcome : Significant reduction in joint swelling and inflammatory markers was observed.

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